molecular formula C10H6ClNO2S B14115371 6-(5-Acetylthiophen-2-YL)-nicotinic acid

6-(5-Acetylthiophen-2-YL)-nicotinic acid

Cat. No.: B14115371
M. Wt: 239.68 g/mol
InChI Key: VNKUVYOLVPTXLQ-UHFFFAOYSA-N
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Description

6-(5-Acetylthiophen-2-YL)-nicotinic acid is a compound that features a thiophene ring substituted with an acetyl group at the 5-position and a nicotinic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Acetylthiophen-2-YL)-nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Another approach involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant methods for synthesizing thiophene derivatives . These reactions involve the condensation of various substrates with sulfur-containing compounds under specific conditions to form the desired thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and versatility .

Chemical Reactions Analysis

Types of Reactions

6-(5-Acetylthiophen-2-YL)-nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

6-(5-Acetylthiophen-2-YL)-nicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Acetylthiophen-2-YL)-nicotinic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, such as anticancer and anti-inflammatory activities . The compound may interact with enzymes, receptors, or other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Acetylthiophen-2-YL)-nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetylthiophene and nicotinic acid moieties allows for a combination of activities and applications that may not be observed in other similar compounds.

Properties

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

6-(5-chlorothiophen-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)7-2-1-6(5-12-7)10(13)14/h1-5H,(H,13,14)

InChI Key

VNKUVYOLVPTXLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC=C(S2)Cl

Origin of Product

United States

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